1-(Difluoromethyl)cyclobutane-1-carboxylic acid 1-(Difluoromethyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1773507-91-7
VCID: VC2956869
InChI: InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
SMILES: C1CC(C1)(C(F)F)C(=O)O
Molecular Formula: C6H8F2O2
Molecular Weight: 150.12 g/mol

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

CAS No.: 1773507-91-7

Cat. No.: VC2956869

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)cyclobutane-1-carboxylic acid - 1773507-91-7

Specification

CAS No. 1773507-91-7
Molecular Formula C6H8F2O2
Molecular Weight 150.12 g/mol
IUPAC Name 1-(difluoromethyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
Standard InChI Key SJCQJJICGGMKNL-UHFFFAOYSA-N
SMILES C1CC(C1)(C(F)F)C(=O)O
Canonical SMILES C1CC(C1)(C(F)F)C(=O)O

Introduction

Chemical Structure and Identification

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated carboxylic acid containing a four-membered cyclobutane ring with a difluoromethyl (CHF2) group and a carboxylic acid functionality both attached to the same carbon atom. The compound is characterized by the following identification parameters:

ParameterValue
Molecular FormulaC₆H₈F₂O₂
Molecular Weight150.12 g/mol
CAS Number1773507-91-7
SMILES NotationC1CC(C1)(C(F)F)C(=O)O
InChIInChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
InChIKeySJCQJJICGGMKNL-UHFFFAOYSA-N
European Community (EC) Number844-027-3

The molecular structure features a cyclobutane ring with a quaternary carbon center at position 1, bearing both the difluoromethyl group and the carboxylic acid functionality .

Synthesis Methods

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid has been developed and optimized through research focused on fluorinated cyclobutane derivatives. According to Demchuk et al., an efficient synthetic approach has been established that enables the production of this compound in multigram quantities .

The synthetic pathway commences from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its corresponding aldehyde derived via Swern oxidation. The key steps in the synthesis include:

  • Preparation of the starting material: ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • Fluorination reaction to introduce the difluoromethyl (CHF2) group

  • Alkaline hydrolysis of the ester functionality to obtain the carboxylic acid

This synthetic approach has been reported to yield up to 97 grams of the target compound, making it suitable for large-scale preparation . The methodology represents an important advancement in the preparation of fluorinated cyclobutane derivatives, which are valuable building blocks in medicinal chemistry and drug discovery.

Acid-Base Properties

The acid-base properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid are of particular interest due to the influence of the difluoromethyl group on the acidity of the carboxylic acid functionality. Research has demonstrated that the incorporation of fluorine atoms significantly affects the acidity of carboxylic acids through inductive electron-withdrawing effects .

The pKa value of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be determined through standard acid-base titration methods, analyzing the pre-equivalence point part of the titration curve. Studies have shown that the acidity of fluorinated carboxylic acids generally increases with the number of fluorine atoms present in the α-position .

CompoundpKaRelative Acidity
CH₃CO₂H (Acetic acid)4.74Reference
FCH₂CO₂H (Fluoroacetic acid)2.65Stronger acid
ClCH₂CO₂H (Chloroacetic acid)2.85Stronger acid
Cl₃CCO₂H (Trichloroacetic acid)0.77Much stronger acid

Based on these trends, the difluoromethyl group in 1-(Difluoromethyl)cyclobutane-1-carboxylic acid would be expected to enhance the acidity of the carboxylic acid functionality compared to non-fluorinated analogues, but to a lesser extent than trifluoromethyl-substituted derivatives .

Studies by Demchuk and Grygorenko have confirmed that the acid-base properties of fluoroalkyl-substituted cyclobutane derivatives, including 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, change in a monotonous manner corresponding to the inductive electronic effect of the fluorine atoms, with a single exception noted in their research .

Structural Relationships with Related Compounds

1-(Difluoromethyl)cyclobutane-1-carboxylic acid belongs to a family of fluorinated cyclobutane derivatives that vary in their degree of fluorination and structural features. Understanding these relationships provides valuable context for assessing the properties and potential applications of the compound:

Related Fluorinated Cyclobutane Derivatives:

  • 1-(Fluoromethyl)cyclobutane-1-carboxylic acid: Contains a monofluoromethyl (CH₂F) group instead of difluoromethyl

  • 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Contains a trifluoromethyl (CF₃) group, with more pronounced electron-withdrawing effects

  • 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid: Contains an additional amino group, altering the electronic properties and potential applications

Comparison with Other Ring Systems:

  • 1-(Difluoromethyl)cyclopropane-1-carboxylic acid: Features a smaller three-membered ring, resulting in different ring strain and reactivity

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Contains additional fluorine substitution on the cyclobutane ring

These structural variations allow for systematic investigation of structure-property relationships, particularly regarding acid-base characteristics and potential biological activities of fluorinated cycloalkane derivatives.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound carries a signal word of "Warning" and requires specific precautionary measures (P261-P280-P305+P351+P338), including:

  • Avoiding inhalation of dust, fumes, gas, mist, vapors, or spray

  • Wearing protective gloves, clothing, and eye/face protection

  • Following specific eye contact protocols: rinsing cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse

Proper storage conditions include keeping the compound sealed in a dry environment at 2-8°C . These safety considerations highlight the importance of appropriate handling procedures when working with this fluorinated carboxylic acid.

Applications in Medicinal Chemistry and Organic Synthesis

Fluorinated cyclobutane derivatives, including 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, have emerged as valuable building blocks in medicinal chemistry and drug discovery for several reasons:

  • Structural Rigidity: The cyclobutane ring provides a rigid scaffold that constrains molecular geometry, potentially enhancing binding affinity and selectivity toward biological targets.

  • Metabolic Stability: The incorporation of fluorine atoms can improve metabolic stability by blocking vulnerable sites against enzymatic degradation.

  • Modulation of Physicochemical Properties: Fluorine substitution alters lipophilicity, hydrogen bonding capacity, and acidity/basicity, allowing for fine-tuning of a molecule's pharmacokinetic profile.

  • Increased Binding Affinity: The unique electronic properties of fluorinated groups can enhance interactions with protein binding sites through multipolar interactions.

Research by Demchuk and colleagues has highlighted the significance of fluoroalkyl-substituted cyclobutane building blocks, including 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, in the development of novel chemical entities with potential therapeutic applications .

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